molecular formula C18H17N3O3S2 B2707535 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide CAS No. 921910-19-2

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide

Cat. No.: B2707535
CAS No.: 921910-19-2
M. Wt: 387.47
InChI Key: IFFZOJZIINESAW-UHFFFAOYSA-N
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Description

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O3S2 and its molecular weight is 387.47. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Applications

Research has explored the antimalarial properties of sulfonamide derivatives, including compounds similar to 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide. These compounds exhibit potential as COVID-19 therapeutic agents through computational calculations and molecular docking studies, highlighting their reactivity and antimalarial activity. The compounds were characterized by their ADMET properties and displayed low cytotoxicity, with some showing excellent selectivity indices due to specific moieties attached to the sulfonamide ring system. Molecular docking further revealed these compounds' affinity against key proteins in malaria and SARS-CoV-2, suggesting their utility in designing new therapeutic agents (Fahim & Ismael, 2021).

Anticonvulsant and Antimicrobial Applications

Compounds containing a sulfonamide thiazole moiety, structurally related to this compound, have been synthesized and evaluated for their anticonvulsant activities. Some of these compounds showed significant effects against picrotoxin-induced convulsions, indicating potential applications in developing new anticonvulsant therapies (Farag et al., 2012). Additionally, novel heterocyclic compounds incorporating a sulfamoyl moiety have demonstrated promising antimicrobial properties, suggesting their potential use as antimicrobial agents (Darwish et al., 2014).

Antioxidant and Antitumor Activities

Sulphonamide derivatives, including those structurally similar to this compound, have shown good antimicrobial activity and noteworthy antioxidant properties. Computational calculations correlate with experimental findings, providing a basis for the development of new compounds with enhanced biological activities (Fahim & Ismael, 2019). Moreover, specific analogs have been identified as potent inhibitors of key enzymes involved in cancer and other diseases, highlighting their potential in drug development for various therapeutic applications (Shukla et al., 2012).

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-13-6-5-7-14(10-13)19-17(22)11-15-12-25-18(20-15)21-26(23,24)16-8-3-2-4-9-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFZOJZIINESAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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